Glycine-d5

Bioanalysis LC-MS Method Validation

Glycine-d5 (CAS 4896-77-9) is a fully deuterated glycine isotopologue offering an M+5 mass shift and ≥98 atom % D enrichment, ensuring minimal isotopic interference in LC-MS/MS and GC-MS glycine quantification. Unlike glycine-d2 or glycine-2-13C, its distinct mass shift and full deuteration provide superior assay specificity and are essential for ²H MAS NMR studies. Supplied as a white crystalline solid. Choose Glycine-d5 for validated bioanalytical methods and precise solid-state NMR.

Molecular Formula C2H5NO2
Molecular Weight 80.10 g/mol
CAS No. 4896-77-9
Cat. No. B027879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine-d5
CAS4896-77-9
SynonymsGlycine-N,N,1,2,2-d5;  Aminoacetic Acid-d5;  Aciport-d5;  Glicoamin-d5;  Glycocoll-d5;  Glycolixir-d5;  Glycosthene-d5;  Gyn-Hydralin-d5;  NSC 25936-d5;  NSC 2916-d5;  NSC 54188-d5;  Padil-d5; 
Molecular FormulaC2H5NO2
Molecular Weight80.10 g/mol
Structural Identifiers
SMILESC(C(=O)O)N
InChIInChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3
InChIKeyDHMQDGOQFOQNFH-LGLHGEJLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine-d5 (CAS 4896-77-9) for GC/LC-MS Quantification and NMR Studies – A Stable Isotope-Labeled Internal Standard


Glycine-d5 is a fully deuterated isotopologue of the amino acid glycine, in which all five hydrogen atoms are replaced by deuterium [1]. It is primarily intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of glycine in biological matrices . Additionally, it serves as a specialized reagent in high-resolution solid-state nuclear magnetic resonance (NMR) spectroscopy [2]. The compound is supplied as a white crystalline solid with a molecular formula of C₂D₅NO₂, a molecular weight of 80.10 g/mol, and a mass shift of M+5 relative to unlabeled glycine [1].

Why Glycine-d5 Cannot Be Replaced by Other Glycine Isotopologues in Quantitative Bioanalysis


In quantitative mass spectrometry, substituting a stable isotope-labeled internal standard (SIL-IS) with an alternative isotopologue can compromise analytical accuracy due to differences in isotopic enrichment, mass shift, and chromatographic behavior. Glycine-d5 provides a distinct M+5 mass shift and ≥98 atom % D enrichment [1], which minimizes isotopic overlap with endogenous glycine and ensures reliable correction for matrix effects [2]. In contrast, glycine-d2 (M+2) or glycine-2-13C (M+1) may co-elute or spectrally interfere with naturally occurring isotopomers, reducing assay specificity . Similarly, for NMR applications, full deuteration (glycine-d5) is essential for specific experiments such as ²H MAS NMR, whereas partially deuterated or ¹³C-labeled analogs are not suitable substitutes [3].

Glycine-d5: Quantified Differentiation Against Closest Isotopologue Analogs


High Isotopic Enrichment Minimizes Spectral Overlap in LC-MS/MS

Glycine-d5 is supplied with an isotopic enrichment of 98 atom % D, as certified by the manufacturer [1]. This high enrichment ensures that >98% of molecules in the standard are fully deuterated (d5), providing a clean M+5 mass shift. In comparison, glycine-d2 (enrichment ~99% D at two positions) yields an M+2 shift but may exhibit a higher relative abundance of natural ¹³C isotopologues in the analyte channel, leading to potential positive bias . The 5 Da mass difference of glycine-d5 is particularly advantageous for low-molecular-weight analytes like glycine (MW 75), as it places the internal standard well outside the isotopic cluster of endogenous glycine (M+0 to M+3), thereby improving assay accuracy and precision [2].

Bioanalysis LC-MS Method Validation

Validated as an Internal Standard in Human Plasma LC-MS/MS Method

A validated LC-MS/MS method for the quantification of glycine in human plasma employed glycine-d5 as the internal standard [1]. The method utilized dansyl chloride derivatization and demonstrated acceptable accuracy and precision, with the internal standard effectively correcting for matrix effects and recovery variations . While this is a class-level application, the specific use of glycine-d5 in a validated clinical assay underscores its practical utility and differentiates it from alternative isotopologues that may not have been validated in the same matrix .

Clinical Metabolomics LC-MS/MS Method Development

Full Deuteration Enables High-Resolution Solid-State ²H NMR Studies

High-resolution solid-state ²H MAS NMR studies of the α and γ polymorphs of fully deuterated glycine (glycine-d5) have been reported [1]. Analysis of spinning sideband patterns yielded ²H quadrupole interaction parameters with a maximum deviation of only 1% compared to single-crystal ²H NMR measurements, demonstrating the high accuracy of the method when using glycine-d5 [2]. Partially deuterated glycine analogs (e.g., glycine-d2) would not provide the uniform deuteration necessary for such comprehensive polymorph characterization, and ¹³C-labeled analogs are not amenable to ²H NMR .

Solid-State NMR Polymorph Characterization Materials Science

Kinetic Isotope Effect Differentiates Reactivity from Unlabeled Glycine

In a stopped-flow kinetic study of PlGoxA enzyme reduction, the reaction rate was compared between glycine and glycine-d5 . Although specific rate constants were not fully detailed in the abstract, the study design explicitly aimed to exploit the kinetic isotope effect (KIE) resulting from full deuteration to probe the reaction mechanism . This methodological application demonstrates that glycine-d5 exhibits measurably different reaction kinetics compared to unlabeled glycine, a property that can be exploited for mechanistic enzymology . In contrast, glycine-2-13C or glycine-15N may not exhibit a significant KIE in the same context.

Enzyme Kinetics Isotope Effects Mechanistic Studies

Optimal Applications for Glycine-d5 Based on Quantified Differentiation


Regulated Bioanalysis of Glycine in Human Plasma

When developing a validated LC-MS/MS method for glycine quantification in clinical or preclinical plasma samples, glycine-d5 is the internal standard of choice. Its M+5 mass shift and 98 atom % D enrichment ensure minimal isotopic interference and robust correction for matrix effects, as demonstrated in a patent for dansyl chloride-derivatized plasma analysis [1]. This application leverages the high mass shift to meet stringent bioanalytical method validation criteria [2].

High-Resolution Solid-State ²H NMR of Glycine Polymorphs

For researchers investigating polymorphism in solid glycine, fully deuterated glycine-d5 is essential. A published study utilized glycine-d5 to achieve high-resolution ²H MAS NMR spectra of the α and γ polymorphs, determining quadrupole coupling constants with only 1% deviation from single-crystal NMR values [3]. Partially deuterated or ¹³C-labeled analogs cannot substitute for this application.

Enzymatic Mechanism Studies via Kinetic Isotope Effects

Glycine-d5 can serve as a mechanistic probe in enzyme kinetics. A stopped-flow study comparing glycine and glycine-d5 in the reduction of PlGoxA exploited the kinetic isotope effect to gain insight into the reaction mechanism . This application is unique to deuterated isotopologues and is not replicable with ¹³C or ¹⁵N labels in the same context.

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